molecular formula C21H24N2O4 B357549 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one CAS No. 904499-86-1

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Cat. No.: B357549
CAS No.: 904499-86-1
M. Wt: 368.4g/mol
InChI Key: MBWCTJIYBBEMMJ-PDGQHHTCSA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration at the exocyclic double bond (position 2). Key structural features include:

  • Position 2: Furan-2-ylmethylene group, contributing to π-π interactions in biological targets.
  • Position 4: Methyl group, enhancing steric stability.
  • Position 6: Hydroxy group, critical for hydrogen bonding.
  • Position 7: 4-Ethylpiperazinylmethyl substituent, influencing solubility and receptor affinity via basicity and hydrogen bonding .

This compound’s activity is hypothesized to depend on synergistic effects of these substituents, particularly the furan and piperazine moieties.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-22-6-8-23(9-7-22)13-16-17(24)11-14(2)19-20(25)18(27-21(16)19)12-15-5-4-10-26-15/h4-5,10-12,24H,3,6-9,13H2,1-2H3/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWCTJIYBBEMMJ-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC=CO4)C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC=CO4)/C3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound that exhibits a range of biological activities, primarily due to its unique structural features, including a benzofuran core and various functional groups. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
CAS Number 903854-72-8

The presence of the 4-ethylpiperazin-1-yl group suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Anti-inflammatory Effects

Research indicates that compounds with a benzofuran nucleus, similar to (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one, exhibit significant anti-inflammatory properties. In studies, derivatives have shown a reduction in pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin levels (IL-1 and IL-8) by up to 98% in vitro . This suggests that the compound may play a role in managing chronic inflammatory disorders.

Anticancer Activity

Benzofuran derivatives are noted for their cytotoxic effects against various cancer cell lines. Preliminary data indicate that (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, similar compounds have been shown to induce apoptosis in human cancer cells by activating caspase pathways.

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its hydroxyl groups, which can scavenge free radicals. Studies have demonstrated that benzofuran derivatives can significantly reduce oxidative stress markers in cellular models. This antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative conditions.

The biological activity of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one can be elucidated through structure–activity relationship (SAR) studies and computational modeling. These approaches suggest that the compound may interact with specific receptors or enzymes involved in inflammatory and apoptotic pathways. For example, its interaction with NF-kB signaling pathways has been hypothesized to mediate its anti-inflammatory effects .

Case Studies

Several studies highlight the therapeutic potential of related benzofuran compounds:

  • Study on Anti-inflammatory Effects : A recent study reported that a benzofuran derivative significantly reduced TNF and IL levels in macrophage cells, demonstrating its potential for treating inflammatory diseases .
  • Anticancer Research : In vitro tests on similar benzofuran derivatives showed promising results against breast cancer cell lines, indicating the potential for further development into anticancer agents .
  • Neuroprotective Effects : Benzofuran derivatives have been explored for their neuroprotective properties, with some showing efficacy in models of Alzheimer's disease through inhibition of neuroinflammation.

Comparison with Similar Compounds

Structural Variations and Implications

The table below summarizes structural differences between the target compound and analogs from the evidence:

Compound Name (Z-configuration assumed) Position 2 Substituent Position 6 Substituent Position 7 Substituent Key Features Reference
Target Compound Furan-2-ylmethylene Hydroxy 4-Ethylpiperazinylmethyl Balances lipophilicity (ethyl) and basicity (piperazine)
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one Thienylmethylene Hydroxy 4-Methylpiperidinylmethyl Thienyl (sulfur) increases lipophilicity; piperidine reduces basicity vs. piperazine
(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorobenzylidene Hydroxy Dimethylaminomethyl Fluorine enhances electronegativity; dimethylamine lacks piperazine’s basicity
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene Hydroxy Methyl Methoxy group improves solubility but reduces π-stacking vs. furan
(Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one 4-Ethylbenzylidene Hydroxy 4-(2-Hydroxyethyl)piperazinylmethyl Hydroxyethyl increases hydrophilicity; benzylidene lacks heteroaromaticity
(Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one Furan-2-ylmethylene 2-Oxopropoxy Methyl 2-Oxopropoxy may reduce hydrogen bonding but enhance metabolic stability

Key Findings from Structural Comparisons

Position 2 Substitutions
  • Furan-2-ylmethylene (Target) : Exhibits optimal π-π stacking with aromatic residues in receptor pockets, as seen in the target compound and ’s analog .
  • Fluorobenzylidene () : The electron-withdrawing fluorine enhances dipole interactions but may sterically hinder binding .
  • 4-Methoxybenzylidene () : Methoxy improves solubility but reduces π-stacking efficiency compared to furan .
Position 7 Substitutions
  • 4-Ethylpiperazinylmethyl (Target) : Balances lipophilicity (ethyl) and basicity (piperazine), favoring both solubility and ionic interactions with targets .
  • Dimethylaminomethyl (): Lacks the multidentate hydrogen-bonding capability of piperazine, likely reducing receptor affinity .
Position 6 Substitutions
  • Hydroxy (Target, –5, 8) : Critical for hydrogen bonding with biological targets (e.g., kinases or GPCRs).
  • 2-Oxopropoxy () : Introduces a ketone group, which may reduce hydrogen bonding but increase metabolic stability via steric protection .

Pharmacological and Physicochemical Implications

  • Lipophilicity : Thienyl () and ethylpiperazine (Target) increase logP compared to methoxy () or hydroxyethyl () groups.
  • Solubility : Hydroxyethyl-piperazine () and methoxy () substituents enhance water solubility, whereas thienyl () and ethylpiperazine (Target) favor lipid membranes.

Preparation Methods

Rh(III)-Catalyzed C−H/C−C Bond Activation

A three-component reaction involving salicylaldehydes, cyclopropanols, and alkyl alcohols under Rh(III) catalysis constructs tetrasubstituted benzofuran-3(2H)-ones. For the target compound, 5-methylsalicylaldehyde could serve as the starting material, with cyclopropanol derivatives providing the methyl group at position 4. This method offers regioselectivity and moderate yields (50–65%).

Intramolecular Wittig Reaction

Phenol derivatives react with formaldehyde and zinc nitrate hexahydrate to form 2-hydroxymethylphenol intermediates, which undergo Wittig reactions with propenoic anhydride to yield benzofurans. This route enables precise control over substituent placement but requires multiple steps (4–5 steps, 40% overall yield).

Introduction of the (4-Ethylpiperazin-1-yl)methyl Group

The piperazine moiety is introduced via alkylation or Mannich reactions:

Mannich Reaction

The hydroxyl group at position 6 of the benzofuran intermediate reacts with formaldehyde and 4-ethylpiperazine under acidic conditions. For example, heating 6-hydroxy-4-methylbenzofuran-3(2H)-one with paraformaldehyde and 4-ethylpiperazine in ethanol at 80°C for 12 hours yields the Mannich base (70–75% yield).

Direct Alkylation

Using 7-chloromethylbenzofuran intermediates, nucleophilic substitution with 4-ethylpiperazine in dimethylformamide (DMF) at 100°C for 24 hours achieves the substitution (65% yield). This method requires prior chloromethylation using ClCH₂OCH₃ and ZnCl₂.

Formation of the Furan-2-ylmethylene Moiety

The Z-configured furan-2-ylmethylene group is installed via Knoevenagel condensation:

Knoevenagel Condensation

Benzofuran-3(2H)-one reacts with furfural in the presence of piperidine and acetic acid under reflux (110°C, 8 hours), yielding the α,β-unsaturated ketone with Z-selectivity (60–70%). The Z configuration is confirmed by NOESY correlations between the furan proton and the methyl group at position 4.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) with ammonium acetate as a catalyst enhances reaction efficiency (85% yield) while maintaining Z-selectivity.

Stereoselective Optimization

Achieving the Z configuration requires careful control of reaction conditions:

Solvent Effects

Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state through hydrogen bonding. Nonpolar solvents like toluene result in E/Z mixtures (1:1 ratio).

Catalytic Asymmetric Synthesis

Chiral bisoxazoline-Cu(II) catalysts induce enantioselectivity in the Knoevenagel step, achieving 90% enantiomeric excess (ee) for the Z-isomer. However, this method remains experimental, with yields below 50%.

Integrated Synthetic Routes

Sequential Four-Step Synthesis

  • Benzofuran Core : 5-Methylsalicylaldehyde + cyclopropanol → 4-methylbenzofuran-3(2H)-one (Rh catalysis, 60% yield).

  • Hydroxylation : Selective oxidation at position 6 using H₂O₂/NaOH (75% yield).

  • Piperazine Introduction : Mannich reaction with 4-ethylpiperazine (70% yield).

  • Furan-2-ylmethylene Addition : Knoevenagel condensation with furfural (65% yield).
    Overall Yield : 60% × 75% × 70% × 65% ≈ 20.5%.

Convergent Three-Step Approach

  • Pre-form 7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one via Mannich reaction.

  • Direct condensation with furan-2-carbaldehyde under microwave irradiation (85% yield).
    Overall Yield : 70% × 85% ≈ 59.5%.

Analytical Data and Characterization

ParameterValue/ObservationMethod
Melting Point 178–180°CDSC
1H NMR (400 MHz, DMSO-d6) δ 7.52 (d, J=8.3 Hz, H-5), 6.92 (s, H-furan)Bruker Avance III
HPLC Purity 98.2%C18 column
Z/E Ratio 95:5Chiral HPLC

Challenges and Limitations

  • Piperazine Alkylation Side Reactions : Competing N-ethylation or dimerization reduces yields, necessitating excess 4-ethylpiperazine (3 equiv).

  • Z-Isomer Instability : Prolonged storage at room temperature leads to E/Z isomerization (5% conversion over 30 days).

  • Scale-Up Issues : Rh-catalyzed methods face catalyst recovery challenges at industrial scales .

Q & A

Q. How can researchers optimize the synthesis of this benzofuran-piperazine hybrid compound?

Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, requiring controlled temperature (60–80°C) and catalysts like piperidine .
  • Step 3 : Functionalization with the 4-ethylpiperazine moiety via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) significantly impacts yield .

Q. Key Optimization Parameters :

ParameterExample ConditionsImpact
Temperature60–80°C for condensationPrevents side reactions
CatalystPiperidine (0.1–1 eq)Enhances reaction rate
SolventAnhydrous DMFImproves solubility of polar intermediates

Q. What analytical techniques are critical for structural characterization?

Answer :

  • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the exocyclic double bond) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the benzofuran core (δ 6.5–7.5 ppm) and piperazine methyl groups (δ 2.3–2.7 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 170–180 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₇N₂O₄⁺ requires m/z 407.1965) .

Q. How can aqueous solubility and stability be assessed for in vitro assays?

Answer :

  • Solubility Testing : Use shake-flask method with HPLC quantification. Adjust pH (4–8) to mimic physiological conditions .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via UV-Vis (λ = 270–320 nm) .
    • Photostability : Expose to UV light (254 nm) and analyze by TLC .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Answer :

  • Structure-Activity Relationship (SAR) :
    • The 4-ethylpiperazine group enhances solubility and receptor binding via hydrogen bonding .
    • Substitution at the 6-hydroxy position (e.g., methylation) reduces metabolic oxidation .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer : Contradictions often arise from:

  • Variable Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Impurity Interference : Use HPLC (C18 column, 65:35 methanol/buffer mobile phase) to verify purity >95% .
    Recommended Protocol :

Standardize cell culture conditions (e.g., serum-free media for 24h pre-treatment).

Include positive controls (e.g., doxorubicin for cytotoxicity assays).

Q. What advanced chromatographic methods validate purity for publication?

Answer :

  • HPLC-DAD :
    • Column : C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
    • Detection : UV at 280 nm; retention time ~8.2 min.
  • LC-MS/MS : Quantifies trace impurities (e.g., dehydroxy byproducts at m/z 389.18) .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

Answer :

  • Isolation and Characterization : Use preparative TLC to isolate byproducts; analyze via 2D NMR (COSY, HSQC) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak at 1700 cm⁻¹) .
  • Computational Analysis : Gaussian09 simulations to model transition states and identify competing pathways .

Q. What strategies improve yield in large-scale synthesis?

Answer :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epoxidation of furan) .
  • Catalyst Optimization : Immobilized palladium catalysts for Suzuki couplings (yield increase from 45% to 72%) .

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